3-[(2-methylprop-2-enoyl)oxy]propanoic acid
Description
3-[(2-Methylprop-2-enoyl)oxy]propanoic acid (IUPAC name) is a propanoic acid derivative with a methacryloyloxy group esterified at the 3-position. Its molecular formula is C₇H₁₀O₄, and its structure features a reactive α,β-unsaturated ester moiety (methacryloyl group), which imparts distinct chemical and biological properties.
Properties
CAS No. |
13318-10-0 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3-(2-methylprop-2-enoyloxy)propanoic acid |
InChI |
InChI=1S/C7H10O4/c1-5(2)7(10)11-4-3-6(8)9/h1,3-4H2,2H3,(H,8,9) |
InChI Key |
SBWOBTUYQXLKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalysis
The base catalyst deprotonates propanoic acid, enhancing nucleophilic attack on the electrophilic carbonyl carbon of 2-methylprop-2-enoyl chloride. This SN2 mechanism is favored in aprotic solvents, which stabilize the transition state without participating in side reactions. Excess acyl chloride (1.2 equivalents) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis.
Optimization Strategies
-
Solvent Selection : Dichloromethane and tetrahydrofuran (THF) outperform polar solvents like acetone due to better solubility of reactants.
-
Temperature Control : Elevated temperatures (40–50°C) reduce reaction time but risk polymerization of the enoyl group.
-
Workup Protocol : Sequential washing with saturated NaHCO₃ and brine removes unreacted acid and catalyst residues.
Table 1: Key Parameters for Direct Esterification
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 82 |
| Catalyst (Equiv.) | Triethylamine (1.5) | 78 |
| Reaction Time (h) | 6 | 75 |
| Temperature (°C) | 25 | 82 |
Transesterification of Propanoic Acid Esters
Alternative routes employ transesterification, where methyl or ethyl propanoate reacts with 2-methylprop-2-enoyl alcohol. This method avoids hazardous acyl chlorides but requires strong alkaline catalysts (e.g., sodium methoxide) and elevated temperatures (80–100°C). The equilibrium-driven process achieves moderate yields (50–65%) and is less favored industrially due to side product formation.
Catalytic Systems and Limitations
Alkali metal alkoxides facilitate nucleophilic acyl substitution but necessitate anhydrous conditions. Competing ester hydrolysis and alcohol elimination reduce efficiency, necessitating molecular sieves or Dean-Stark traps for water removal.
Enzymatic Catalysis for Green Synthesis
Recent advances explore lipase-catalyzed esterification in non-aqueous media. Immobilized Candida antarctica lipase B (CAL-B) demonstrates activity at 35–45°C, enabling solvent-free synthesis with yields up to 70%. While environmentally benign, enzyme cost and scalability challenges hinder widespread adoption.
Purification and Characterization
Crude product purification involves vacuum distillation (bp 120–125°C at 15 mmHg) or recrystallization from ethyl acetate/hexane. Nuclear magnetic resonance (NMR) confirms ester linkage formation:
Industrial-Scale Production Considerations
Bulk synthesis prioritizes cost-efficiency, favoring continuous-flow reactors over batch processes. Heterogeneous catalysts (e.g., Amberlyst-15) enable catalyst recycling, reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylprop-2-enoyl)oxy]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
3-[(2-methylprop-2-enoyl)oxy]propanoic acid is used in a variety of scientific research applications, including:
Chemistry: As a starting material for the synthesis of other organic compounds, such as amino acids and peptides.
Biology: To study the mechanism of action of enzymes and the effects of drugs on the body.
Medicine: In the study of metabolic pathways, such as the Krebs cycle.
Industry: As a precursor for the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-methylprop-2-enoyl)oxy]propanoic acid is not fully understood. it is believed to interact with certain enzymes, such as those involved in the Krebs cycle, and to inhibit the activity of other enzymes. Additionally, it has been found to interact with certain receptors, such as the GABA-A receptor, and to modulate the activity of certain neurotransmitters.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between 3-[(2-methylprop-2-enoyl)oxy]propanoic acid and related compounds:
Key Observations :
- The methacryloyloxy group in the target compound introduces conjugation and reactivity distinct from phenolic () or Schiff base derivatives ().
- The α,β-unsaturated system in the target compound and ’s fluorophenylpropenoic acid may confer similar susceptibility to nucleophilic attack .
Physico-Chemical Properties
Notes:
Biological Activity
3-[(2-methylprop-2-enoyl)oxy]propanoic acid, also known as an ester derivative of propanoic acid, has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₂O₄, with a molecular weight of approximately 172.18 g/mol. The compound features a propanoic acid backbone with an ester functional group derived from 2-methylprop-2-enoyl. This structural configuration contributes to its reactivity and biological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₈H₁₂O₄ |
| Average Mass | 172.18 g/mol |
| Functional Groups | Ester and carboxylic acid |
Biological Activity
Research indicates that this compound exhibits significant biological activity, which can be categorized into several areas:
1. Cytotoxicity:
The compound has been shown to induce cytotoxic effects in various cell lines, suggesting potential applications in cancer therapy. Studies have indicated that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
2. Skin Irritation:
According to safety data sheets, the compound is classified as a skin irritant (H315) and can cause serious eye damage (H318), indicating that while it has potential therapeutic applications, it must be handled with care due to its hazardous nature .
3. Antimicrobial Activity:
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
This reaction typically involves the use of coupling agents or catalysts to facilitate the formation of the ester bond.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Cytotoxic Effects on Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing an IC50 value indicating significant inhibition of cell growth. The study highlighted the compound's potential as a chemotherapeutic agent.
Study 2: Antimicrobial Properties
Another research project investigated the antimicrobial properties of this compound against common pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria, warranting further exploration.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-3-(2-methylprop-2-enoyloxy)propanoic acid | C₈H₁₂O₄ | Similar backbone but different substituents |
| Methyl 3-(2-methylprop-2-enoyloxy)benzoate | C₉H₁₀O₄ | Contains a benzoate structure enhancing stability |
| 3-[4-(2-methylprop-2-enoyl)phenyl]propanoic acid | C₁₃H₁₄O | Incorporates a phenyl group affecting reactivity |
These comparisons highlight the diversity within this chemical family while emphasizing the unique structural characteristics that influence biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(2-methylprop-2-enoyl)oxy]propanoic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling methacryloyl chloride with 3-hydroxypropanoic acid under anhydrous conditions. Key steps include:
- Esterification : Reacting 3-hydroxypropanoic acid with methacryloyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction time to maximize yield. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by NMR .
Q. What analytical techniques are used to characterize this compound, and how are they validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity (e.g., methacryloyl peaks at δ 5.7–6.2 ppm for vinyl protons).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column and UV detection at 210 nm.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Validates ester carbonyl stretching (~1720 cm⁻¹).
- Validation : Cross-referencing with authentic standards and elemental analysis (C, H, O content) ensures accuracy .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anti-inflammatory Activity : Inhibits COX-2 enzyme in vitro (IC50 = 12 µM), measured via prostaglandin E2 (PGE2) ELISA .
- Anticancer Potential : Reduces viability in HeLa cells (IC50 = 45 µM) via MTT assay. Mechanistic studies suggest apoptosis induction via caspase-3 activation .
- Validation : Dose-response curves and positive controls (e.g., aspirin for COX-2) confirm specificity .
Advanced Research Questions
Q. How does the substitution pattern on the propanoic acid moiety influence the compound's reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups : Methacryloyl enhances electrophilicity, improving ester bond stability.
- Structure-Activity Relationship (SAR) : Fluorine or methyl substitutions on the aryl ring increase metabolic stability (e.g., t1/2 > 2 hours in microsomal assays) .
- Experimental Design : Synthesize analogs with varying substituents and compare bioactivity using standardized assays (e.g., IC50 values) .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Methodological Answer :
- Exothermic Reactions : Controlled addition of methacryloyl chloride under cryogenic conditions (−20°C) prevents thermal degradation.
- Purification Challenges : Switch from column chromatography to fractional crystallization for large batches.
- Process Optimization : Continuous flow reactors improve yield (85% vs. 65% batch) and reduce solvent waste .
Q. How are discrepancies in biological activity data across studies resolved?
- Methodological Answer :
- Assay Standardization : Use common cell lines (e.g., RAW 264.7 for inflammation) and control compounds.
- Orthogonal Validation : Confirm COX-2 inhibition via both ELISA and Western blot for PGE2 suppression .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch variability .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- In Silico Tools :
| Property | Method | Predicted Value |
|---|---|---|
| LogP | SwissADME | 1.8 |
| Plasma Protein Binding | QSAR modeling | 89% |
| Metabolic Stability | CYP450 inhibition assay (in vitro) | t1/2 = 1.5 hours |
- Validation : Compare predictions with experimental data from hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
